1-(Piperidin-4-yl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-4-yl)cyclopentanol is an organic compound with the molecular formula C10H19NO. It features a cyclopentane ring bonded to a piperidine ring through a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)cyclopentanol can be synthesized through several methods. One common approach involves the reduction of a Schiff base formed from 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one using titanium isopropoxide (Ti(OiPr)4) and sodium cyanoborohydride (NaBH3CN) . Another method includes the hydrogenation of piperidine derivatives under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-yl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
1-(Piperidin-4-yl)cyclopentanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)cyclopentanol involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with antiproliferative effects.
Matrine: A piperidine alkaloid with various biological activities.
Uniqueness: 1-(Piperidin-4-yl)cyclopentanol is unique due to its specific structural arrangement, which combines a cyclopentane ring with a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
949100-21-4 |
---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-piperidin-4-ylcyclopentan-1-ol |
InChI |
InChI=1S/C10H19NO/c12-10(5-1-2-6-10)9-3-7-11-8-4-9/h9,11-12H,1-8H2 |
InChI Key |
XTFWEWFWDICINI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.